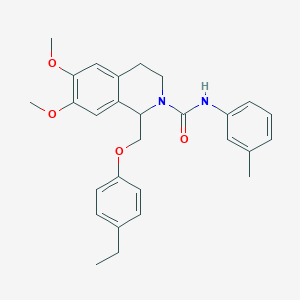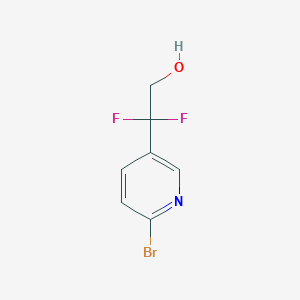![molecular formula C24H18FN3O3S B2477664 3-(4-Fluorbenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidin-2,4(1H,3H)-dion CAS No. 1428348-60-0](/img/new.no-structure.jpg)
3-(4-Fluorbenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidin-2,4(1H,3H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H18FN3O3S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorobenzyl)-1-((5-methyl-2-phenyloxazol-4-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Das Thienopyrimidin-Gerüst hat aufgrund seines Potenzials als Antitumormittel Aufmerksamkeit erregt. Forscher erforschen Derivate wie diese Verbindung auf ihre Fähigkeit, das Tumorwachstum zu hemmen, die Apoptose zu induzieren und in die Signalwege von Krebszellen einzugreifen .
- Das Vorhandensein der 4-Fluorbenzyl-Gruppe kann zu entzündungshemmenden Wirkungen beitragen. Wissenschaftler untersuchen, ob diese Verbindung entzündliche Reaktionen durch das Anvisieren bestimmter Pfade oder Rezeptoren modulieren kann .
- Die Oxazolylmethyl-Gruppe in der Struktur deutet auf mögliche neuroprotektive Eigenschaften hin. Forscher untersuchen Derivate dieser Verbindung, um ihre Auswirkungen auf neurodegenerative Erkrankungen wie Alzheimer oder Parkinson zu beurteilen .
- Die 4-Fluorbenzyl-Einheit könnte für antimykotische Anwendungen genutzt werden. Wissenschaftler untersuchen ihr Potenzial, das Pilzwachstum zu hemmen, insbesondere bei der Behandlung von Onychomykose (Pilzinfektionen der Nägel) .
- Die sterische Hinderung, die durch die 4-Fluorbenzyl-Gruppe eingeführt wird, kann diese Verbindung in der Koordinationschemie nützlich machen. Sie könnte sperrige Koordinationsstrukturen mit Metallionen bilden und deren Reaktivität und Selektivität beeinflussen .
- Obwohl nicht direkt mit dieser Verbindung verwandt, beinhaltet die Synthese von 5-Methyl-2-Furancarbonsäure (MFA) aus biobasierten Vorläufern ähnliche chemische Prinzipien. Forscher erforschen nachhaltige Wege zu MFA, das Anwendungen in der Pharmazie und in Materialien findet .
Antitumormittel
Entzündungshemmende Eigenschaften
Neurologische Erkrankungen
Antifungalmittel
Koordinationschemie
Grüne Synthese von 5-Methyl-2-Furancarbonsäure
Eigenschaften
CAS-Nummer |
1428348-60-0 |
|---|---|
Molekularformel |
C24H18FN3O3S |
Molekulargewicht |
447.48 |
IUPAC-Name |
3-[(4-fluorophenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H18FN3O3S/c1-15-19(26-22(31-15)17-5-3-2-4-6-17)14-27-20-11-12-32-21(20)23(29)28(24(27)30)13-16-7-9-18(25)10-8-16/h2-12H,13-14H2,1H3 |
InChI-Schlüssel |
RKNLRPYWWZXPMT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(2-Methylphenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one](/img/structure/B2477584.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2477585.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
![N-(4-chlorophenyl)-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2477589.png)

![4-(dimethylsulfamoyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide](/img/structure/B2477591.png)

![11-(2,5-dimethoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2477593.png)
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![4-[(3-Nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2477601.png)
![1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2477602.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
